molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3

Batefenterol Succinate

カタログ番号 B1667761
CAS番号: 945905-37-3
分子量: 858.3 g/mol
InChIキー: BDWHLFQPZLPCIZ-XLQCLRHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Batefenterol Succinate is a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties.

科学的研究の応用

  • Pharmacokinetics and Excretion Batefenterol, a bifunctional molecule for chronic obstructive pulmonary disease (COPD) treatment, has been studied for its pharmacokinetics and excretion. A study found that batefenterol has low systemic bioavailability after inhalation and oral administration, with high fecal excretion and low urinary excretion (Ambery et al., 2018).

  • Efficacy in COPD Patients A randomized dose-finding study of batefenterol in COPD patients revealed significant improvements in lung function compared to placebo. The study suggested that batefenterol 300 µg might be the optimal dose for future studies (Crim et al., 2019).

  • Development of Batefenterol The discovery and optimization of batefenterol as a dual pharmacology muscarinic antagonist and β2-agonist are discussed in a study highlighting its successful application in a phase 2b trial for moderate to severe COPD (Hughes et al., 2015).

  • Pharmacokinetics and Pharmacodynamics A study on the population pharmacokinetics and pharmacodynamics of batefenterol in COPD patients found no clear relationship between plasma drug levels and key cardiac-related safety parameters, aiding in dose selection for development (Ambery et al., 2015).

  • Safety and Tolerability The safety and tolerability of batefenterol were evaluated in a randomized study, where it was found to be non-inferior to placebo for change from baseline in heart rate, with no new clinically relevant general or cardiovascular safety signals (Crim et al., 2020).

  • Pharmacokinetics with Fluticasone Furoate Research on the pharmacokinetics of batefenterol when administered alone or in combination with fluticasone furoate found that plasma batefenterol area under the curve and maximum plasma concentration were similar for all treatments containing batefenterol (Ambery et al., 2018).

  • Pharmacokinetic Comparison A study comparing pharmacokinetics of inhaled batefenterol and fluticasone furoate given alone or in combination found that fluticasone furoate exposure was reduced when administered in combination with batefenterol compared with fluticasone furoate alone (Ambery et al., 2016).

特性

CAS番号

945905-37-3

製品名

Batefenterol Succinate

分子式

C44H48ClN5O11

分子量

858.3 g/mol

IUPAC名

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

InChIキー

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

異性体SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

正規SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol Succinate
Reactant of Route 2
Batefenterol Succinate
Reactant of Route 3
Batefenterol Succinate
Reactant of Route 4
Batefenterol Succinate
Reactant of Route 5
Batefenterol Succinate
Reactant of Route 6
Batefenterol Succinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。